molecular formula C13H18N2O2 B3014152 Methyl 5-amino-2-(piperidin-1-yl)benzoate CAS No. 1116689-33-8

Methyl 5-amino-2-(piperidin-1-yl)benzoate

Cat. No.: B3014152
CAS No.: 1116689-33-8
M. Wt: 234.299
InChI Key: GDVWBKZDTDVVAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-amino-2-(piperidin-1-yl)benzoate is a useful research compound. Its molecular formula is C13H18N2O2 and its molecular weight is 234.299. The purity is usually 95%.
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Scientific Research Applications

1. Receptor Agonist Research

Methyl 5-amino-2-(piperidin-1-yl)benzoate derivatives have been studied for their potential as receptor agonists. For instance, benzoates derived from 4-amino-5-chloro-2-methoxybenzoic acid and substituted 1-piperidineethanol showed potent agonistic activity on 5-HT4 receptors, which are important in gastrointestinal motility and could have implications in treating related disorders (Yang et al., 1997).

2. Synthesis and Pharmacology

The synthesis and pharmacological evaluation of compounds related to this compound have been a focus of research. For example, a series of 4-hydroxy-1-[3-(5-(1,2,4-triazol-4-yl)-1H-indol-3-yl)propyl]piperidines were investigated as potential selective h5-HT1D agonists for migraine treatment (Bourrain et al., 1999).

3. Antiproliferative Effects

Research has also explored the antiproliferative effects of related compounds. For instance, novel 4-thiazolidinone-, pyridine- and piperazine-based conjugates were synthesized and evaluated for their antiproliferative effect on human leukemic cells (Kumar et al., 2014).

4. Crystal Structure Analysis

The crystal structures of trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors, including derivatives of this compound, were analyzed to understand their molecular interactions and stability (Li et al., 2005).

5. Enantiomeric Separation

The chiral recognition and enantiomeric separation of racemic piperidine-2,6-dione compounds, which are structurally related to this compound, were investigated using Chiralcel OJ-R column. This research is significant in the development of chiral drugs and understanding their pharmacokinetics (Aboul‐Enein & Bakr, 1997).

6. Asymmetric Synthesis in Drug Development

Asymmetric synthesis techniques, particularly for derivatives of piperidine, which is a core structure in this compound, have been explored for their applications in developing various pharmacologically active compounds (Hirai et al., 1992).

Properties

IUPAC Name

methyl 5-amino-2-piperidin-1-ylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-17-13(16)11-9-10(14)5-6-12(11)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVWBKZDTDVVAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)N)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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